molecular formula C24H22N4O2 B12052965 3-(1H-Benzimidazol-1-YL)-N'-(4-(benzyloxy)benzylidene)propanohydrazide

3-(1H-Benzimidazol-1-YL)-N'-(4-(benzyloxy)benzylidene)propanohydrazide

Cat. No.: B12052965
M. Wt: 398.5 g/mol
InChI Key: NGQDVXCWMSSYFZ-WGOQTCKBSA-N
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Description

3-(1H-Benzimidazol-1-YL)-N’-(4-(benzyloxy)benzylidene)propanohydrazide is an organic compound that features a benzimidazole ring and a benzyloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(4-(benzyloxy)benzylidene)propanohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine to form the corresponding hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzimidazol-1-YL)-N’-(4-(benzyloxy)benzylidene)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzyloxybenzylidene moiety.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

3-(1H-Benzimidazol-1-YL)-N’-(4-(benzyloxy)benzylidene)propanohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound can be used in the synthesis of polymers and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(4-(benzyloxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.

    Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Benzimidazol-1-yl)propanoic acid
  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid

Uniqueness

3-(1H-Benzimidazol-1-YL)-N’-(4-(benzyloxy)benzylidene)propanohydrazide is unique due to its combination of a benzimidazole ring and a benzyloxybenzylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C24H22N4O2/c29-24(14-15-28-18-25-22-8-4-5-9-23(22)28)27-26-16-19-10-12-21(13-11-19)30-17-20-6-2-1-3-7-20/h1-13,16,18H,14-15,17H2,(H,27,29)/b26-16+

InChI Key

NGQDVXCWMSSYFZ-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CCN3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCN3C=NC4=CC=CC=C43

Origin of Product

United States

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